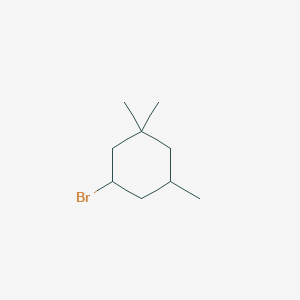
3-Bromo-1,1,5-trimethylcyclohexane
説明
3-Bromo-1,1,5-trimethylcyclohexane is an organic compound with the molecular formula C9H17Br. It is a brominated derivative of cyclohexane, featuring a bromine atom at the third position and methyl groups at the first and fifth positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclohexane Derivatives: One common method involves the halogenation of trimethylcyclohexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light. The reaction typically proceeds via a free radical mechanism.
Substitution Reactions: Another approach is the substitution reaction where a suitable precursor, such as 1,1,5-trimethylcyclohexene, undergoes bromination in the presence of a Lewis acid catalyst like aluminum bromide (AlBr3).
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the bromination process and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-methyl-1,1,5-trimethylcyclohexane.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used, often with phase transfer catalysts to enhance reactivity.
Major Products Formed:
Oxidation: 3-Bromo-1,1,5-trimethylcyclohexanol, 3-Bromo-1,1,5-trimethylcyclohexanone, 3-Bromo-1,1,5-trimethylcyclohexanoic acid.
Reduction: 3-Methyl-1,1,5-trimethylcyclohexane.
Substitution: 3-Hydroxy-1,1,5-trimethylcyclohexane, 3-Amino-1,1,5-trimethylcyclohexane.
科学的研究の応用
3-Bromo-1,1,5-trimethylcyclohexane is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which 3-Bromo-1,1,5-trimethylcyclohexane exerts its effects depends on the specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
1-Bromo-1,1,3-trimethylcyclohexane
1-Bromo-1,1,4-trimethylcyclohexane
1-Bromo-1,1,2-trimethylcyclohexane
Uniqueness: 3-Bromo-1,1,5-trimethylcyclohexane is unique due to its specific substitution pattern, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications.
特性
IUPAC Name |
3-bromo-1,1,5-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKVKDKYUBKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)
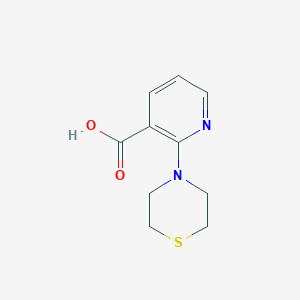
![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)

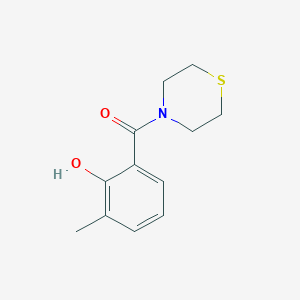
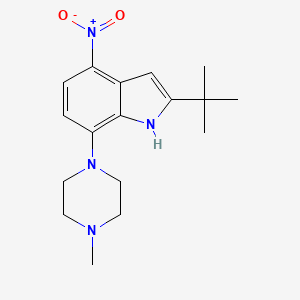
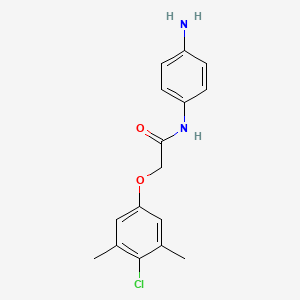
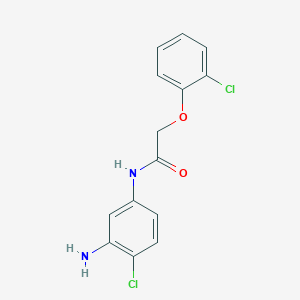
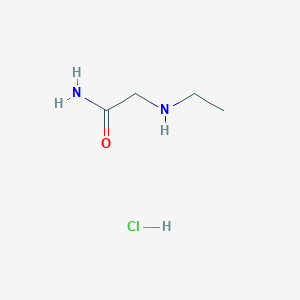

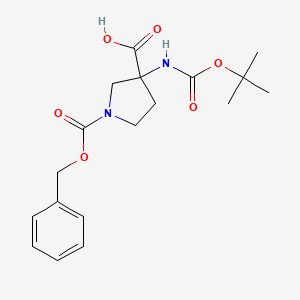
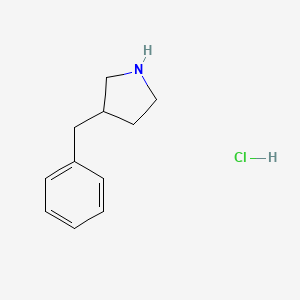

![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)
